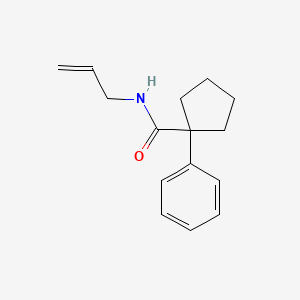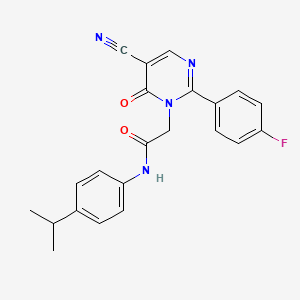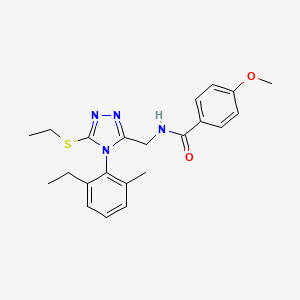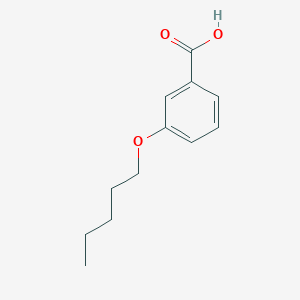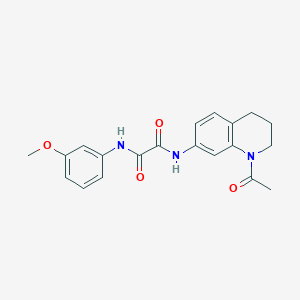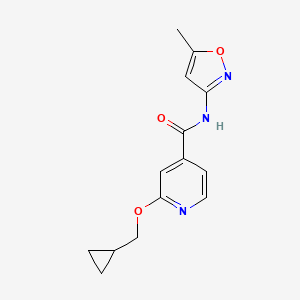
2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide” appears to be a complex organic molecule. It contains a cyclopropyl group, a methoxy group, an isoxazole ring, and an isonicotinamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While I couldn’t find the specific synthesis for this compound, molecules with similar functional groups are often synthesized through various organic reactions. For example, isoxazole rings can be formed through 1,3-dipolar cycloaddition or nitrile oxide cycloaddition1. The methoxy group could potentially be introduced through a Williamson ether synthesis, and the cyclopropyl group might be introduced through a cyclopropanation reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring and the isonicotinamide group are both heterocyclic structures, which could contribute to the compound’s reactivity and stability.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The isoxazole ring is a site of aromaticity and might undergo electrophilic aromatic substitution. The amide group in the isonicotinamide could participate in hydrolysis or condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point.Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Synthesis of Carbon-11-Labeled Isonicotinamides for PET Imaging : A study by Gao, Wang, and Zheng (2017) developed carbon-11-labeled isonicotinamides aiming to image GSK-3 enzyme activity in Alzheimer's disease using positron emission tomography (PET). This research signifies the potential of isonicotinamide derivatives, including those similar to "2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide", in the development of diagnostic tools for neurodegenerative diseases (Gao, Wang, & Zheng, 2017).
Pharmacology and Drug Development
Novel Class of Amino Acid Antagonists : A study by Krogsgaard‐Larsen et al. (1991) explored the synthesis and pharmacological evaluation of amino acid derivatives as antagonists at non-NMDA excitatory amino acid receptors. Although focusing on a different chemical structure, this research underscores the interest in isoxazole derivatives for modulating neurotransmitter systems, suggesting a potential area of application for compounds like "2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide" in the context of neurological disorders (Krogsgaard‐Larsen et al., 1991).
Chemical Synthesis and Mechanistic Studies
Doubly Dearomatising Intramolecular Coupling : Research by Brice and Clayden (2009) on isonicotinamides demonstrated the potential for creating complex, spirocyclic compounds through cyclization reactions. This work highlights the chemical versatility and potential for generating structurally novel compounds for further pharmacological evaluation, which could include derivatives of "2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide" (Brice & Clayden, 2009).
Adventures in Co-Crystal Land : A study by Lemmerer and Fernandes (2012) on the co-crystallization of isonicotinamide with various carboxylic acids demonstrated the ability to form complex co-crystals, revealing insights into solid-state chemistry and molecular interactions. This research suggests potential for exploring "2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide" in the design of novel co-crystals with tailored properties (Lemmerer & Fernandes, 2012).
Safety And Hazards
Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or synthetic chemistry.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data are needed.
properties
IUPAC Name |
2-(cyclopropylmethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-6-12(17-20-9)16-14(18)11-4-5-15-13(7-11)19-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYMCMQEWLANGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(5-methylisoxazol-3-yl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

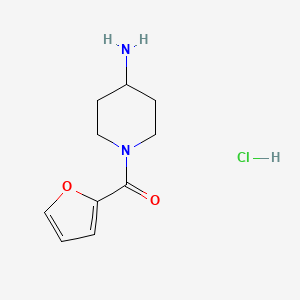
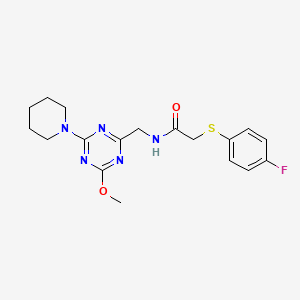
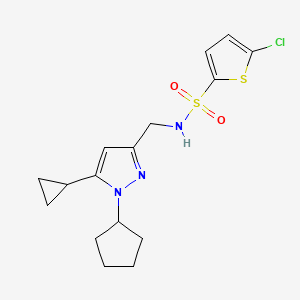
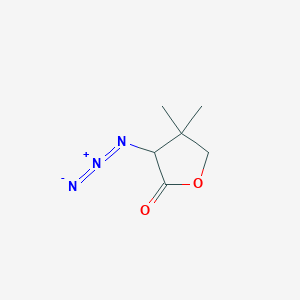
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2998660.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2998661.png)
![OC(=O)Cc1n[nH]cc1[N+]([O-])=O](/img/structure/B2998662.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine](/img/structure/B2998664.png)
![(2-Methylbenzo[d]thiazol-5-yl)methanol](/img/structure/B2998667.png)
